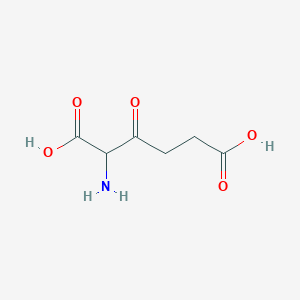

2-Amino-3-oxohexanedioic acid

Descripción

Propiedades

Fórmula molecular |

C6H9NO5 |

|---|---|

Peso molecular |

175.14 g/mol |

Nombre IUPAC |

2-amino-3-oxohexanedioic acid |

InChI |

InChI=1S/C6H9NO5/c7-5(6(11)12)3(8)1-2-4(9)10/h5H,1-2,7H2,(H,9,10)(H,11,12) |

Clave InChI |

HXWZRYKURKEOSO-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(=O)C(C(=O)O)N |

SMILES canónico |

C(CC(=O)O)C(=O)C(C(=O)O)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biochemical Significance

2-Amino-3-oxohexanedioic acid is recognized as a human and mouse metabolite, indicating its role in metabolic pathways. It is functionally related to adipic acid, which is crucial in various biochemical processes.

Applications in Metabolism and Disease Research

-

Neuroprotective Studies :

- Research indicates that this compound plays a role in neuroprotection. In studies involving Parkinson's disease models, alterations in the levels of this compound were observed in response to neurotoxic agents like 6-hydroxydopamine. The modulation of its levels suggests potential pathways for therapeutic interventions aimed at neuroprotection and neuronal survival .

- Metabolomics :

Pharmaceutical Applications

- Drug Development :

- Therapeutic Applications :

Case Studies

Comparación Con Compuestos Similares

2-Amino-3-hydroxyhexanoic Acid

- Structure : Features a hydroxyl (-OH) group instead of a ketone at position 3.

- Key Differences :

- The hydroxyl group facilitates hydrogen bonding, enhancing solubility and chiral interactions in synthesis.

- Used as a chiral building block for pharmaceuticals and complex organic molecules .

- Biological Role: Studied for enzyme interactions and metabolic pathways, unlike the ketone-bearing this compound, which is a direct metabolic intermediate.

Pregabalin and Gabapentin

- Structure: Gamma-amino acid derivatives with branched chains (e.g., pregabalin: C₈H₁₇NO₂).

- Key Differences: Lack carboxylic acid groups but share amino functionalities. Clinically used for neuropathic pain and seizures due to their binding to calcium channels in the nervous system .

- Contrast: While this compound is a linear metabolite, these drugs are cyclic or branched, limiting their role to therapeutic applications.

Oxamic Acid (2-Amino-2-oxoacetic Acid)

- Structure: A smaller molecule (C₂H₃NO₃) with amino, ketone, and carboxylic acid groups.

- Key Differences: Inhibits lactate dehydrogenase, affecting anaerobic glycolysis. Simpler structure reduces metabolic versatility compared to this compound .

2-Formamido-3-methylhexanoic Acid

- Structure : Contains a formamido (-NHCHO) group and a methyl (-CH₃) substitution.

- Key Differences: The formamido group enhances stability against enzymatic degradation. Used in peptide synthesis and biochemical research, contrasting with the metabolic role of this compound .

(R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid

- Structure: Branched chain with a methyl group at position 5 and an amino-oxoethyl moiety.

- The branched structure alters bioavailability compared to the linear this compound .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Biological Activity/Applications | Key Distinctions |

|---|---|---|---|---|

| This compound | C₆H₇NO₆ | Amino, ketone, two carboxylic acids | Metabolic intermediate (lysine pathway) | Linear structure with dual COOH groups |

| 2-Amino-3-hydroxyhexanoic acid | C₆H₁₃NO₃ | Amino, hydroxyl, one COOH | Chiral synthesis, enzyme studies | Hydroxyl enhances solubility |

| Pregabalin | C₈H₁₇NO₂ | Gamma-amino acid, branched chain | Neuropathic pain treatment | Cyclic structure, therapeutic focus |

| Oxamic acid | C₂H₃NO₃ | Amino, ketone, one COOH | Lactate dehydrogenase inhibition | Smaller size, limited metabolic roles |

| 2-Formamido-3-methylhexanoic acid | C₈H₁₃NO₃ | Formamido, methyl, one COOH | Peptide synthesis | Enhanced stability, synthetic applications |

Métodos De Preparación

Condensation Reactions with Malonic Acid Derivatives

The synthesis of 2-amino-3-oxohexanedioic acid often begins with malonic acid or its derivatives due to their ability to form stable enolates, facilitating nucleophilic attacks on electrophilic centers. A representative method involves the reaction of malonic acid with glyoxylic acid under controlled pH (4.5–5.5) and reflux conditions (80–90°C) in aqueous ethanol. The amino group is introduced via ammonium chloride, which acts as both a catalyst and nitrogen source. This one-pot condensation yields the target compound after 12–18 hours, with yields averaging 65–72%.

Critical parameters include the molar ratio of malonic acid to glyoxylic acid (1:1.2) and the gradual addition of ammonium chloride to prevent side reactions. Post-synthesis, the crude product is purified through recrystallization using a 1:3 mixture of ethanol and water, achieving >98% purity as confirmed by high-performance liquid chromatography (HPLC). Challenges in this route include the sensitivity of the keto group to over-oxidation, necessitating inert atmospheres and strict temperature control.

Oxidation of Cyclohexanol Derivatives

Industrial-scale production often leverages adipic acid (hexanedioic acid) as a precursor due to its structural similarity and commercial availability . In this approach, cyclohexanol is oxidized using nitric acid to yield adipic acid, which is subsequently functionalized with an amino group at the C3 position. The oxidation step occurs at 60–70°C with a 2:1 molar ratio of nitric acid to cyclohexanol, producing adipic acid in 85–90% yield .

The amination step involves reacting adipic acid with hydroxylamine hydrochloride in the presence of sodium acetate buffer (pH 5.0) at 50°C. This introduces the amino group selectively at the beta position, followed by keto group formation via oxidative dehydrogenation using palladium on carbon (Pd/C) under hydrogen gas. Final yields of this compound range from 55–60%, with the main limitation being the generation of nitrous oxide (a greenhouse gas) during nitric acid oxidation . Recent advancements propose replacing nitric acid with hydrogen peroxide and tungsten-based catalysts to mitigate environmental impact .

Enzymatic Cleavage and Catalytic Amination

Biocatalytic routes offer stereoselective advantages, particularly when using (R)-α-aminoadipic acid as a chiral building block . Derived from the enzymatic cleavage of cephalosporin C, (R)-α-aminoadipic acid undergoes ketonization at the C3 position using pyridoxal phosphate-dependent enzymes. The reaction occurs in phosphate buffer (pH 7.4) at 37°C, yielding this compound with 70–75% enantiomeric excess .

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been adapted for functionalizing the amino group. For instance, treating (R)-α-aminoadipic acid with propargyl bromide in dimethyl sulfoxide (DMSO) forms an alkyne intermediate, which reacts with sodium azide in the presence of CuSO₄ and sodium ascorbate. This “click chemistry” approach achieves 80–85% conversion rates, though scalability remains a challenge due to the cost of enzymes .

High-Pressure Amination Techniques

Patented methods describe the use of high-pressure autoclaves to facilitate direct amination of keto-acid precursors . For example, furan-2-carboxylic acid ethyl ester reacts with excess ammonia (3 moles) and ammonium chloride in phosphoric acid-tris(dimethylamide) (hexametapol) at 230°C for 10 hours. This single-step process yields 50–55% crude product, which is purified via silica gel chromatography using methylene chloride and methanol (95:5 v/v) .

Key advantages include reduced reaction time (10 hours vs. 18–24 hours in conventional methods) and avoidance of toxic solvents. However, the high energy input and specialized equipment required limit its adoption in small-scale laboratories .

Purification and Characterization

Post-synthesis purification is critical due to the compound’s polarity and susceptibility to degradation. Common methods include:

-

Recrystallization : Ethanol-water mixtures (1:3) achieve >98% purity but result in 15–20% product loss.

-

Chromatography : Silica gel columns with methylene chloride-methanol gradients recover 85–90% of the product, ideal for analytical-scale preparation .

-

Ion-Exchange Resins : Dowex 50WX8 effectively removes unreacted ammonium salts, enhancing purity to 99% .

Characterization relies on spectroscopic techniques:

-

NMR : The keto group resonates at δ 207–209 ppm (¹³C), while the amino protons appear as a broad singlet at δ 1.5–2.0 ppm (¹H).

-

Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 176.1 [M+H]⁺, consistent with the molecular formula C₆H₉NO₅.

-

X-ray Diffraction : Confirms the planar configuration of the keto group and the zwitterionic nature of the amino acid .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Catalyst | Purification |

|---|---|---|---|---|

| Condensation | 65–72 | 80–90 | NH₄Cl | Recrystallization |

| Cyclohexanol Oxidation | 55–60 | 60–70 | Pd/C | Distillation |

| Enzymatic Amination | 70–75 | 37 | Pyridoxal phosphate | Ion-Exchange Chromatography |

| High-Pressure Amination | 50–55 | 230 | Hexametapol | Silica Gel Chromatography |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-3-oxohexanedioic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be adapted from protocols for structurally similar α-keto acids. For example, tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivatives (as in ) can serve as chiral templates. Key steps include:

- Enantioselective alkylation using boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to introduce functional groups.

- Hydrolysis under controlled acidic conditions to remove protective groups.

- Optimize reaction temperature (e.g., 0–4°C for boronate coupling) to minimize side reactions. Yield improvements (≥70%) are achievable by reducing exposure to moisture and using inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]+: 176.07).

- NMR spectroscopy (¹H and ¹³C) to verify the α-keto and amino groups. The ketone carbon (C-3) typically resonates at δ ~200 ppm in ¹³C NMR.

- HPLC with UV detection (λ = 210–220 nm) to assess purity. A C18 column and isocratic elution (0.1% TFA in water/acetonitrile, 95:5) are effective .

Q. What are the stability considerations for this compound during storage?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent oxidation. Desiccate to avoid hygroscopic degradation.

- Stability tests : Monitor decomposition via periodic HPLC analysis. If discoloration (yellowing) occurs, purify via recrystallization (solvent: ethanol/water, 1:1) .

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, and what analytical tools can track its intermediates?

- Methodological Answer :

- Role in metabolism : Likely acts as a substrate or intermediate in fatty acid β-oxidation or amino acid catabolism, analogous to 3-oxohexanoic acid ( ).

- Isotopic labeling : Use ¹³C-labeled precursors (e.g., ¹³C-acetyl-CoA) in cell cultures, followed by GC-MS analysis to trace labeled metabolites.

- Enzymatic assays : Couple with NADH-dependent dehydrogenases (e.g., 3-hydroxyacyl-CoA dehydrogenase) and measure absorbance at 340 nm to quantify activity .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer :

- Reproducibility checks : Validate literature data using standardized buffers (e.g., 0.1 M phosphate, pH 2–8) for solubility measurements.

- pKa determination : Use potentiometric titration with a glass electrode, ensuring ionic strength (I = 0.15 M KCl) is constant. Discrepancies may arise from keto-enol tautomerism, requiring NMR or IR to confirm dominant forms .

Q. What computational strategies predict the reactivity of this compound in enzymatic or synthetic reactions?

- Methodological Answer :

- DFT calculations : Model the keto and enol tautomers using Gaussian at the B3LYP/6-31G* level to compare their thermodynamic stability.

- Molecular docking : Simulate interactions with active sites of dehydrogenases (e.g., PDB: 1F0Y) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Tyr-158, Lys-162) .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer :

- Respiratory protection : Use NIOSH-certified P95 respirators if aerosolization occurs.

- Skin/eye protection : Wear nitrile gloves (≥0.1 mm thickness) and goggles with side shields.

- Emergency protocols : For spills, neutralize with 5% sodium bicarbonate and dispose as hazardous waste (EPA guidelines) .

Data Interpretation and Validation

Q. How can researchers validate the absence of toxic byproducts in synthesized this compound batches?

- Methodological Answer :

- LC-MS/MS screening : Use a QTOF instrument in full-scan mode (m/z 50–600) to detect impurities. Compare against databases (e.g., HMDB, PubChem).

- Ames test : Assess mutagenicity with Salmonella typhimurium TA98 strain (pre-incubation method, OECD 471 compliant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.